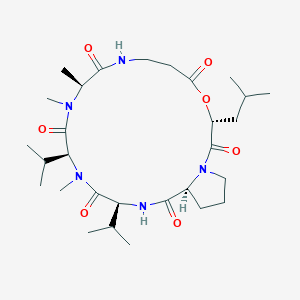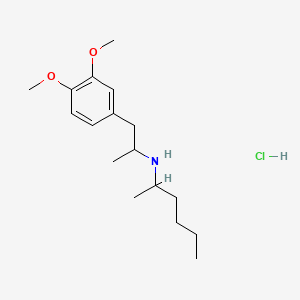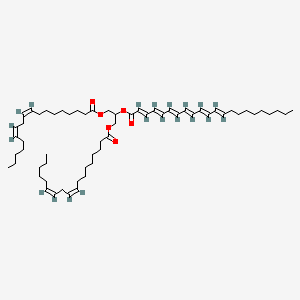![molecular formula C17H25Cl3N2O B10819073 3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride](/img/structure/B10819073.png)
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl U-47700 (hydrochloride) is a synthetic opioid analgesic that belongs to the class of utopioids. It is an analytical reference standard primarily used in research and forensic applications . The compound is known for its potent analgesic properties and has been studied extensively for its potential use in pain management.
Preparation Methods
The synthesis of Ethyl U-47700 (hydrochloride) involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of Ethyl U-47700 is synthesized by reacting 3,4-dichlorobenzoyl chloride with 2-(dimethylamino)cyclohexylamine.
Ethylation: The resulting intermediate is then ethylated using ethyl iodide in the presence of a base such as potassium carbonate.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods for Ethyl U-47700 (hydrochloride) are similar but are scaled up to accommodate larger quantities. These methods often involve optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Ethyl U-47700 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Ethyl U-47700 can undergo substitution reactions, particularly at the aromatic ring, using reagents such as halogens or nitrating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Ethyl U-47700 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry for the identification and quantification of synthetic opioids.
Biology: The compound is studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Research on Ethyl U-47700 focuses on its potential use as an analgesic and its pharmacological properties.
Industry: The compound is used in the development of new synthetic opioids and related compounds for various applications.
Mechanism of Action
Ethyl U-47700 (hydrochloride) exerts its effects by acting as an agonist at the μ-opioid receptor. It binds to these receptors in the central nervous system, leading to the activation of downstream signaling pathways that result in analgesia, euphoria, and other opioid-like effects . The compound has a high affinity for the μ-opioid receptor and a lower affinity for the κ-opioid and δ-opioid receptors .
Comparison with Similar Compounds
Ethyl U-47700 (hydrochloride) is similar to other synthetic opioids such as U-47700, U-48800, and U-47931E. it is unique in its specific chemical structure and pharmacological profile. Compared to U-47700, Ethyl U-47700 has an additional ethyl group, which may influence its binding affinity and potency . Other similar compounds include:
U-47700: A potent synthetic opioid with a similar core structure but without the ethyl group.
U-48800: Another synthetic opioid with structural similarities but different functional groups.
U-47931E: A synthetic opioid with a bromine substituent, leading to different pharmacological properties.
properties
Molecular Formula |
C17H25Cl3N2O |
|---|---|
Molecular Weight |
379.7 g/mol |
IUPAC Name |
3,4-dichloro-N-[(1R,2R)-2-(dimethylamino)cyclohexyl]-N-ethylbenzamide;hydrochloride |
InChI |
InChI=1S/C17H24Cl2N2O.ClH/c1-4-21(16-8-6-5-7-15(16)20(2)3)17(22)12-9-10-13(18)14(19)11-12;/h9-11,15-16H,4-8H2,1-3H3;1H/t15-,16-;/m1./s1 |
InChI Key |
LBAVXOTXNNBQDW-QNBGGDODSA-N |
Isomeric SMILES |
CCN([C@@H]1CCCC[C@H]1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
Canonical SMILES |
CCN(C1CCCCC1N(C)C)C(=O)C2=CC(=C(C=C2)Cl)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-Benzamido-4-methyl-9-oxopyrazolo[5,1-b]quinazoline-2-carboxylic acid;methane](/img/structure/B10818992.png)

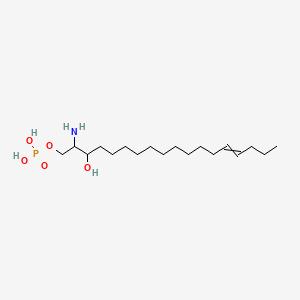
![N-[(1R,2R)-2-(diethylamino)cyclohexyl]-3,4-difluoro-N-methylbenzamide;hydrochloride](/img/structure/B10819009.png)
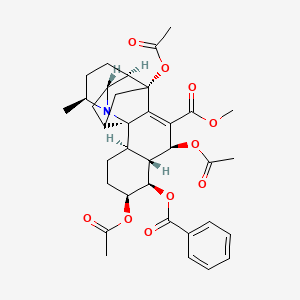
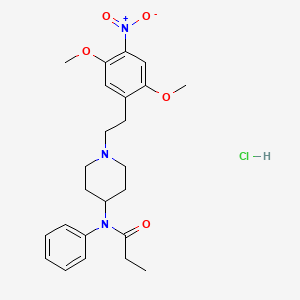
![[5-[2-[3-(3-Amino-1-hydroxy-3-oxopropyl)-18-(hexadecanoylamino)-11,20,21,25-tetrahydroxy-15-(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-6-yl]-1,2-dihydroxyethyl]-2-hydroxyphenyl] hydrogen sulfate](/img/structure/B10819033.png)



